molecular formula C4H7NS2 B13782425 4,6-Dithia-1-azabicyclo[3.2.0]heptane CAS No. 260550-62-7

4,6-Dithia-1-azabicyclo[3.2.0]heptane

Cat. No.: B13782425
CAS No.: 260550-62-7
M. Wt: 133.2 g/mol
InChI Key: XDEVRMXSDRYVHQ-UHFFFAOYSA-N
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Description

4,6-Dithia-1-azabicyclo[320]heptane is a unique bicyclic compound characterized by the presence of sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dithia-1-azabicyclo[3.2.0]heptane typically involves the cyclization of suitable precursors under specific conditions. One common method involves the oxidative cyclopropanation of aza-1,6-enynes, which can be achieved through a transition-metal-free, radical oxidation process. This method is advantageous due to its operational ease, rapid completion, and compatibility with a wide range of functional groups and substrates .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The scalability of the synthetic routes mentioned above would be a key consideration for industrial production.

Chemical Reactions Analysis

Types of Reactions

4,6-Dithia-1-azabicyclo[3.2.0]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the compound’s structure, potentially leading to the formation of new derivatives.

    Substitution: The presence of sulfur and nitrogen atoms allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and various nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

4,6-Dithia-1-azabicyclo[3.2.0]heptane has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: The compound’s derivatives could be investigated for their potential therapeutic applications, including drug development.

    Industry: In industrial applications, the compound may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 4,6-Dithia-1-azabicyclo[3.2.0]heptane exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of sulfur and nitrogen atoms, which can participate in various bonding interactions and electron transfer processes. The molecular targets and pathways involved would vary based on the specific reaction or application being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dithia-1-azabicyclo[3.2.0]heptane is unique due to the combination of sulfur and nitrogen atoms within its bicyclic structure. This combination imparts distinct chemical properties, such as reactivity and stability, which can be leveraged in various scientific and industrial applications.

Biological Activity

4,6-Dithia-1-azabicyclo[3.2.0]heptane is a bicyclic compound characterized by the presence of sulfur and nitrogen atoms within its structure. Its unique configuration has drawn interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its interactions with specific biological targets.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : Cn_nHm_mNp_pSq_q
  • Molecular Weight : Varies based on substitutions

This bicyclic structure allows for various interactions with biological molecules, enhancing its potential therapeutic applications.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against a range of pathogens.

  • Mechanism of Action : The compound appears to disrupt microbial cell membranes and inhibit essential metabolic pathways, leading to cell death.
  • Case Studies :
    • A study demonstrated effective inhibition of Escherichia coli and Staphylococcus aureus growth at low concentrations, suggesting potential for use in antibiotic formulations .

Anticancer Properties

The anticancer potential of this compound has been a focal point in recent studies.

  • Mechanism of Action : It is believed to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
  • Research Findings :
    • In vitro studies showed that the compound significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells .
    • A notable study reported a dose-dependent response where higher concentrations led to increased apoptosis markers .

Interaction with Biological Targets

The interaction profile of this compound suggests it may act on several key biological targets:

Target Effect Reference
Dopamine ReceptorsIncreased binding affinity
Cell Cycle RegulatorsModulation leading to apoptosis
Microbial EnzymesInhibition of essential functions

Synthesis and Derivatives

The synthesis methods for this compound often involve multi-step processes that can yield various derivatives with altered biological activities.

Synthetic Routes

Common synthetic routes include:

  • Cyclization Reactions : Utilizing sulfur and nitrogen precursors.
  • Modification Reactions : Adding functional groups to enhance solubility or target specificity.

Properties

CAS No.

260550-62-7

Molecular Formula

C4H7NS2

Molecular Weight

133.2 g/mol

IUPAC Name

4,6-dithia-1-azabicyclo[3.2.0]heptane

InChI

InChI=1S/C4H7NS2/c1-2-6-4-5(1)3-7-4/h4H,1-3H2

InChI Key

XDEVRMXSDRYVHQ-UHFFFAOYSA-N

Canonical SMILES

C1CSC2N1CS2

Origin of Product

United States

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